BenchChemオンラインストアへようこそ!

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

This m-tolyl, 3-benzamide thieno[3,4-c]pyrazole is the unsubstituted reference standard for congeneric series profiling. Its neutral lipophilicity (XLogP3-AA 3.5) and identical TPSA to key analogs isolate lipophilicity as the sole variable in PAMPA/Caco-2 correlations. Use as a regioisomeric selectivity control: the defined CAS 392288-57-2 and InChIKey ensure publication-grade structure reporting. Order alongside 4-fluoro and 3,4-dimethyl analogs for parallel bioassay.

Molecular Formula C19H17N3OS
Molecular Weight 335.43
CAS No. 392288-57-2
Cat. No. B2897954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS392288-57-2
Molecular FormulaC19H17N3OS
Molecular Weight335.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23)
InChIKeyDJXXRTDKQJWWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392288-57-2): Chemical Identity and Compound Class Context for Procurement


N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392288-57-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core bearing an N-2-(m-tolyl) substituent and a 3-benzamide moiety [1]. The compound has a molecular formula of C19H17N3OS and a molecular weight of 335.4 g/mol, with a computed XLogP3-AA of 3.5 and a topological polar surface area of 72.2 Ų [2]. Thienopyrazole derivatives have been explored in medicinal chemistry for anti-inflammatory, analgesic, and kinase inhibitory activities [3], but the specific biological profile of this compound remains sparsely documented in the peer-reviewed primary literature, with most available data limited to computed physicochemical properties and vendor catalog entries.

Why Generic Substitution of N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Is Not Advisable Without Specific Comparative Data


Thieno[3,4-c]pyrazole derivatives exhibit strong structure–activity relationship (SAR) dependence, where even minor variations in the N-aryl or 3-amido substituents can lead to substantial differences in target engagement, selectivity, and physicochemical properties [1]. Published SAR studies on related 4H-thieno[3,4-c]pyrazole analogs demonstrate that the nature and position of aryl substituents critically govern anti-inflammatory and analgesic potency; for example, the 4-fluorophenyl derivative displayed significant activity while other halophenyl variants did not [2]. Consequently, the specific m-tolyl/benzamide substitution pattern of this compound cannot be assumed interchangeable with its o-tolyl, p-tolyl, 4-chlorophenyl, or 4-fluorophenyl analogs without direct comparative bioassay evidence. Procurement decisions based solely on scaffold similarity risk selecting a compound with an untested or divergent activity profile, undermining experimental reproducibility.

Quantitative Comparative Evidence for N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392288-57-2) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Thienopyrazole Analogs

Among closely related N-aryl thieno[3,4-c]pyrazole-3-benzamides, the target compound's m-tolyl substituent confers a distinct lipophilicity profile. Its computed XLogP3-AA of 3.5 is intermediate between the less lipophilic 4-fluorophenyl analog (4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, MW 353.42, predicted XLogP3-AA ~3.2) and the more lipophilic 3,4-dimethylbenzamide analog (3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, predicted XLogP3-AA ~4.1) [1]. The topological polar surface area (TPSA) of 72.2 Ų is identical across all three analogs due to the conserved amide and heterocyclic core, indicating that the primary differential parameter for passive membrane permeability and solubility within this series is lipophilicity [2].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Regioisomeric Differentiation: m-Tolyl vs. o-Tolyl and p-Tolyl Substitution Patterns

The position of the methyl group on the N-aryl substituent is a critical variable. The target compound bears a m-tolyl group, whereas commercially cataloged analogs include the o-tolyl (CAS not assigned; N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) and p-tolyl variants [1]. In the structurally related 4H-thieno[3,4-c]pyrazol-4-one series, the 4-fluorophenyl derivative exhibited potent analgesic and anti-inflammatory activities, while other aryl substitutions, including tolyl variants, showed attenuated or divergent activity profiles [2]. Although no direct head-to-head bioassay comparison among m-, o-, and p-tolyl thieno[3,4-c]pyrazole-3-benzamides has been published, established medicinal chemistry precedent dictates that tolyl regioisomers of N-aryl heterocycles frequently differ in target binding affinity due to altered steric and electronic environments [3].

Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

Benzamide Substituent Differentiation: Unsubstituted Benzamide vs. 4-Fluoro and 3,4-Dimethyl Congeners

The target compound features an unsubstituted benzamide at the 3-position, distinguishing it from congeneric analogs that incorporate electron-withdrawing (4-fluoro) or electron-donating (3,4-dimethyl) substituents on the benzamide ring . In the broader thienopyrazole class, the electronic character of the amide substituent modulates both potency and selectivity; for instance, the 4-fluorophenyl-substituted 4H-thieno[3,4-c]pyrazol-4-one demonstrated significant anti-inflammatory activity (comparable to acetylsalicylic acid in vitro) that was not replicated in unsubstituted phenyl variants [1]. While direct comparative data for the 3-benzamide series is absent, the unsubstituted benzamide provides a baseline electronic profile (Hammett σ = 0) against which substituted analogs can be referenced, making it a valuable control compound for SAR expansion studies [2].

Lead Optimization Medicinal Chemistry Congeneric Series

Recommended Research Application Scenarios for N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Based on Available Evidence


Baseline Compound for Thieno[3,4-c]pyrazole-3-benzamide Structure–Activity Relationship (SAR) Studies

Given its unsubstituted benzamide and m-tolyl substitution pattern, this compound serves as an ideal starting point for systematic SAR exploration of the thieno[3,4-c]pyrazole-3-benzamide chemotype. Its intermediate lipophilicity (XLogP3-AA 3.5) and absence of electron-modifying substituents on the benzamide ring provide a neutral baseline against which the effects of 4-fluoro, 3,4-dimethyl, or other benzamide modifications can be quantitatively compared in a single laboratory's assay cascade [REFS-SC1-1]. Researchers should procure this compound alongside its key analogs to construct a congeneric series for parallel biological evaluation.

Physicochemical Probe for Membrane Permeability Profiling in Thienopyrazole Series

The distinct lipophilicity (XLogP3-AA 3.5) relative to the 4-fluoro (XLogP3-AA ~3.2) and 3,4-dimethyl (XLogP3-AA ~4.1) analogs establishes this compound as a tool for correlating computed lipophilicity with experimental membrane permeability (e.g., PAMPA or Caco-2 assays) within the thienopyrazole scaffold. This application is supported by the identical TPSA (72.2 Ų) across the series, which isolates lipophilicity as the primary variable [REFS-SC2-1].

Negative Control for Regioisomer Selectivity Assays

The m-tolyl regioisomer can function as a selectivity control when profiling o-tolyl or p-tolyl analogs against a biological target. Should a target exhibit differential binding among tolyl regioisomers, this compound's defined regioisomeric identity (confirmed by CAS 392288-57-2 and InChIKey DJXXRTDKQJWWAL-UHFFFAOYSA-N) ensures unambiguous structure reporting and experimental reproducibility, a critical requirement for publication-quality data [REFS-SC3-1].

Quote Request

Request a Quote for N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.